Hydroxy Gliclazide-d4
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Description
Hydroxy Gliclazide-d4 is a labelled analogue of Hydroxy Gliclazide . It is a polypeptide that can be found by peptide screening . The chemical name of this compound is Hydroxy Gliclazide and its CAS Registry number is 1346605-31-9 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of Gliclazide, a related compound, involves the reaction of aryl haloformates with amino heterocyclic compounds to produce carbamate. This carbamate is then reacted with the salt of p-toluene sulfonamide in the presence of a base to produce Gliclazide .Molecular Structure Analysis
The molecular formula of this compound is C15H21N3O4S . The average mass is 339.410 Da and the monoisotopic mass is 339.125275 Da .Physical And Chemical Properties Analysis
Gliclazide, a related compound, is a poorly water-soluble antidiabetic . It has a molecular weight of 323.41 g/mol and a melting point of 163 °C–172 °C .Mechanism of Action
While the specific mechanism of action for Hydroxy Gliclazide-d4 was not found, Gliclazide, a related compound, works by binding to the β cell sulfonyl urea receptor (SUR1). This binding subsequently blocks the ATP sensitive potassium channels. The binding results in closure of the channels and leads to a resulting decrease in potassium efflux which leads to depolarization of the β cells .
Future Directions
While specific future directions for Hydroxy Gliclazide-d4 were not found, Gliclazide, a related compound, has been associated with a low risk of hypoglycemic episodes and beneficial long-term cardiovascular safety in observational cohorts . This suggests potential areas of future research and development for this compound.
properties
CAS RN |
1346605-31-9 |
---|---|
Molecular Formula |
C15H21N3O4S |
Molecular Weight |
343.434 |
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]sulfonyl-3-(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)urea |
InChI |
InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)/i8D2,9D2 |
InChI Key |
IHCHVBQHVIUSTM-LZMSFWOYSA-N |
SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO |
synonyms |
N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino-d4]carbonyl]-4-(hydroxymethyl)benzenesulfonamide; |
Origin of Product |
United States |
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